![molecular formula C11H9BrO2S B12819281 Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12819281.png)
Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
The synthesis of methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of microwave-assisted synthesis, where methyl thioglycolate and triethylamine are reacted with appropriate starting materials to yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts such as palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators or receptors . Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate can be compared with other similar compounds such as:
Suprofen: A 2-substituted thiophene known for its nonsteroidal anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Sertaconazole: A benzothiophene derivative with antifungal activity.
These compounds share the thiophene ring system but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9BrO2S |
|---|---|
Peso molecular |
285.16 g/mol |
Nombre IUPAC |
methyl 5-bromo-7-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-6-3-8(12)4-7-5-9(11(13)14-2)15-10(6)7/h3-5H,1-2H3 |
Clave InChI |
ICESOJKEBYFXHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1SC(=C2)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



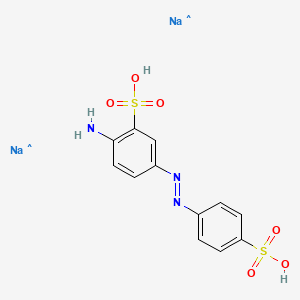

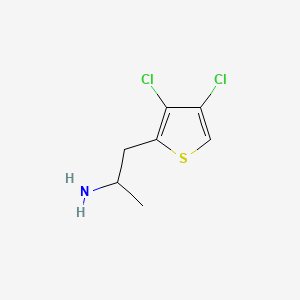
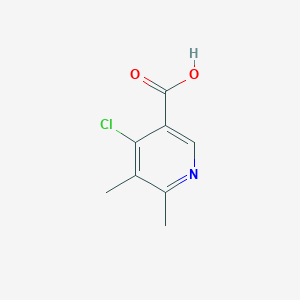
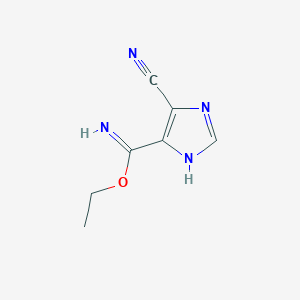
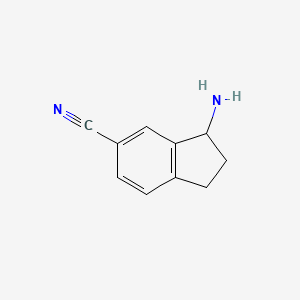
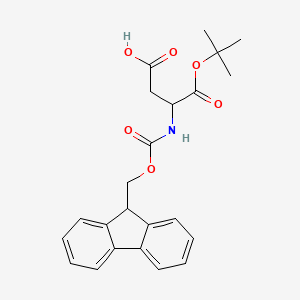
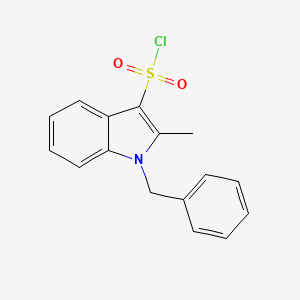

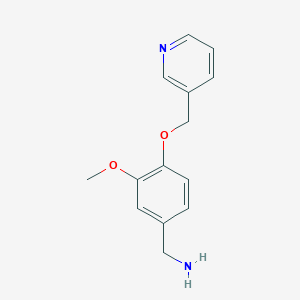
![4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12819279.png)
![4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid](/img/structure/B12819283.png)
![3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12819288.png)
